

A Comprehensive Spectroscopic Guide to 2-(2,4-Dinitrophenyl)ethanol and Its Analogs

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Compound of Interest

Compound Name: 2-(2,4-Dinitrophenyl)ethanol

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This technical guide provides a detailed exploration of the spectroscopic characteristics of **2-(2,4-dinitrophenyl)ethanol**. In the interest of scientific rigor, it is important to note that while physical properties for **2-(2,4-dinitrophenyl)ethanol** (CAS No. 4836-69-5) are available, experimentally derived spectroscopic data is not widely published.^{[1][2]} Therefore, this guide will present a multi-faceted approach. Firstly, we will discuss the predicted spectroscopic data for the target molecule. Secondly, we will provide a detailed analysis of the experimentally obtained spectra for the closely related and more extensively characterized compound, 2-(2,4-dinitrophenoxy)ethanol (CAS No. 2831-60-9), highlighting the structural distinctions and their spectroscopic implications.^{[3][4][5]} This comparative methodology offers valuable insights for researchers working with related compounds. Finally, this guide will furnish detailed, field-proven protocols for acquiring high-quality NMR, IR, and UV-Vis spectra, applicable to this class of compounds.

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of **2-(2,4-dinitrophenyl)ethanol** lies in recognizing its constituent functional groups: a 2,4-dinitrophenyl ring and an ethanol side chain. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly influences the electronic environment of the entire molecule, which is a critical factor in all three spectroscopic techniques discussed herein.

Figure 1: Molecular structure of **2-(2,4-Dinitrophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum of **2-(2,4-Dinitrophenyl)ethanol**

Based on the structure, we can predict the following proton signals:

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.8	d	1H	Ar-H ortho to both NO_2 groups
~8.4	dd	1H	Ar-H ortho to one NO_2 and the ethyl group
~7.8	d	1H	Ar-H meta to both NO_2 groups
~4.0	t	2H	$-\text{CH}_2\text{-OH}$
~3.2	t	2H	$\text{Ar-CH}_2\text{-}$
~2.5	s (broad)	1H	$-\text{OH}$

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used.

Experimental ^1H NMR Data for **2-(2,4-Dinitrophenoxy)ethanol**

For comparison, the experimental ^1H NMR data for the related ether, 2-(2,4-dinitrophenoxy)ethanol, in DMSO-d_6 is presented.^[3] The key difference is the presence of an

ether linkage, which will deshield the adjacent protons to a different extent than a direct C-C bond.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.73	d	1H	Ar-H
8.41	dd	1H	Ar-H
7.21	d	1H	Ar-H
4.14	t	2H	-O-CH ₂ -
3.73	t	2H	-CH ₂ -OH
4.95	t	1H	-OH

Predicted ¹³C NMR Spectrum of 2-(2,4-Dinitrophenyl)ethanol

The predicted carbon signals for the target molecule are as follows:

Predicted Chemical Shift (ppm)	Assignment
~148	Ar-C attached to NO ₂
~146	Ar-C attached to NO ₂
~140	Ar-C attached to ethyl group
~130	Ar-CH
~122	Ar-CH
~116	Ar-CH
~60	-CH ₂ -OH
~38	Ar-CH ₂ -

Experimental ^{13}C NMR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental ^{13}C NMR data for 2-(2,4-dinitrophenoxy)ethanol provides a useful comparison.[3]

Chemical Shift (ppm)	Assignment
155.8	Ar-C-O
141.5	Ar-C-NO ₂
139.7	Ar-C-NO ₂
129.5	Ar-CH
122.3	Ar-CH
115.6	Ar-CH
69.8	-O-CH ₂ -
59.5	-CH ₂ -OH

Experimental Protocol for NMR Spectroscopy



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Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorptions for 2-(2,4-Dinitrophenyl)ethanol

The key expected IR absorption bands are:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200 (broad)	O-H	Stretching
3100-3000	C-H (aromatic)	Stretching
2960-2850	C-H (aliphatic)	Stretching
1590-1500	N-O (nitro)	Asymmetric Stretching
1390-1300	N-O (nitro)	Symmetric Stretching
1600, 1475	C=C (aromatic)	Stretching
1250-1000	C-O	Stretching
850-800	C-N	Stretching

Experimental IR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental IR data for the related ether, obtained as a KBr wafer, shows the following characteristic peaks.[\[3\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H
3100-3000	C-H (aromatic)
2950-2850	C-H (aliphatic)
1608	C=C (aromatic)
1520	N-O (asymmetric)
1345	N-O (symmetric)
1270	C-O (ether)
1080	C-O (alcohol)

Experimental Protocol for IR Spectroscopy (KBr Pellet)



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Figure 3: Workflow for IR data acquisition (KBr pellet method).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorptions for 2-(2,4-Dinitrophenyl)ethanol

The dinitrophenyl group is a strong chromophore. We can expect to see absorptions corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic ring and $n \rightarrow \pi^*$ transitions involving the

nitro groups. The presence of the hydroxyl group is not expected to significantly alter the absorption maxima compared to 2,4-dinitrotoluene.

Predicted λ_{max} (nm)	Electronic Transition
~260	$\pi \rightarrow \pi$
~340	$n \rightarrow \pi$

Experimental UV-Vis Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental UV-Vis spectrum of 2-(2,4-dinitrophenoxy)ethanol in methanol shows absorption maxima that are consistent with the predicted transitions for a dinitrophenyl system. [3]

λ_{max} (nm)	Solvent
~260	Methanol
~300-320	Methanol

The exact position of the $n \rightarrow \pi^*$ transition can be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy



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Figure 4: Workflow for UV-Vis data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the expected and comparative spectroscopic data for **2-(2,4-dinitrophenyl)ethanol**. By combining predicted data for the target molecule with experimental data from a close structural analog, and by providing detailed, robust experimental protocols, this document serves as a valuable resource for researchers in the field. The principles and methodologies outlined here are broadly applicable to the characterization of other substituted aromatic compounds.

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